molecular formula C10H13Cl2N3 B13734117 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride CAS No. 16822-98-3

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride

Cat. No.: B13734117
CAS No.: 16822-98-3
M. Wt: 246.13 g/mol
InChI Key: UVBMLGHVEIOYHO-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is an imidazoline derivative with structural similarities to clonidine and other α₂-adrenergic agonists. The compound features a 2-chloro-3-methylphenyl substituent attached to the imidazoline ring, distinguishing it from analogs with dichlorophenyl or naphthylmethyl groups. This substitution pattern may influence receptor binding affinity, metabolic stability, and clinical efficacy compared to related compounds .

Properties

CAS No.

16822-98-3

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2-chloro-3-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)aniline;chloride

InChI

InChI=1S/C10H12ClN3.ClH/c11-10-7(2-1-3-8(10)12)6-9-13-4-5-14-9;/h1-3H,4-6,12H2,(H,13,14);1H

InChI Key

UVBMLGHVEIOYHO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)CC2=C(C(=CC=C2)N)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro-Substituted Precursors

A representative method involves the hydrogenation of 2-(3-nitrophenyl) tetrahydroglyoxaline to yield the corresponding amine hydrochloride salt. The process parameters are optimized to maximize yield and purity while minimizing environmental impact.

Parameter Range/Condition Notes
Solvent Water Mass-volume ratio 1:2 to 1:10 (g/mL or kg/L)
Catalyst Palladium on carbon (Pd/C) Pd content 0.5-10 wt%, catalyst loading 1-10% of substrate weight
Temperature 10–100 °C Typical industrial range 35–80 °C
Pressure 0.01–0.95 MPa Hydrogen atmosphere
Reaction Time 2.5–10 hours Usually 2.5–6 hours for optimal conversion
pH Adjustment pH 1.0–3.0 Using 6 mol/L hydrochloric acid
Crystallization Temperature -2 to 3 °C Crystallization time 0.5–2 hours
Drying Conditions Vacuum drying at 60 °C for 8 hours To obtain stable hydrochloride salt
Yield 91–95% molar yield High purity (>98%) and melting point ~215–216 °C

This method is detailed in patent CN102898375B, which describes a scalable, environmentally friendly approach with low energy consumption and high reproducibility.

General Synthetic Route from Arylamino Precursors

A broader patented process (US3931216A) outlines the manufacture of 2-arylamino-2-imidazoline derivatives, which includes compounds analogous to 2-(2-chloro-3-methylphenylamino)-2-imidazoline hydrochloride. The process involves:

  • Preparation of an acylated intermediate from the corresponding aniline derivative.
  • Cyclization to form the imidazoline ring.
  • Salt formation with hydrochloric acid.

Key reagents and conditions include:

Reagent/Condition Description
Starting Material 2-chloro-3-methylaniline or related arylamines
Cyclization Agent Typically ethylenediamine derivatives or glyoxal derivatives
Solvent Alcohols (methanol, ethanol) or water
Acid for Salt Formation Hydrochloric acid
Temperature Reflux or controlled heating
Purification Crystallization or recrystallization

This method emphasizes flexibility in substituent tolerance and scalability for industrial production.

Comparative Data Table of Preparation Parameters

Preparation Step Parameter Method A (CN102898375B) Method B (US3931216A)
Starting Material 2-(3-nitrophenyl) tetrahydroglyoxaline 2-chloro-3-methylaniline or derivative
Catalyst Pd/C (5 wt% Pd) Not specified (chemical cyclization)
Solvent Water Alcohols or water
Temperature 35–80 °C Reflux or controlled heating
Pressure 0.3–0.5 MPa (hydrogen) Atmospheric or slight pressure
Reaction Time 2.5–6 hours Variable, dependent on cyclization step
pH Adjustment pH 1.0–3.0 (HCl 6 mol/L) Acidification with HCl
Crystallization Temperature -2 to 3 °C Ambient to low temperature
Yield 91–95% molar yield Not explicitly stated, typically high
Purity >98% High, dependent on purification

Research Findings and Industrial Considerations

  • Catalyst Reusability: The palladium-carbon catalyst can be recycled multiple times (up to 13 cycles) without significant loss of activity, enhancing cost-effectiveness.
  • Environmental Impact: Use of water as solvent and mild hydrogenation conditions reduces hazardous waste and energy consumption.
  • Product Quality: The hydrochloride salt exhibits a sharp melting point (215–216 °C) and high purity, suitable for pharmaceutical applications.
  • Scalability: The described methods have been demonstrated on a scale of over 100 kg batches, indicating industrial applicability.
  • Process Control: Key parameters such as pH, temperature, and pressure are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring can interact with imidazoline receptors, which are involved in various physiological processes. The chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for these receptors. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Imidazoline Derivatives

Clonidine Hydrochloride (2-(2,6-Dichlorophenylamino)-2-imidazoline Hydrochloride)

Clonidine, a well-studied α₂-adrenergic agonist, shares the imidazoline core but differs in its 2,6-dichlorophenyl substituent. Key comparisons:

Property Clonidine Hydrochloride 2-(2-Chloro-3-methylphenylamino)-2-imidazoline HCl
Structure 2,6-Dichlorophenyl group 2-Chloro-3-methylphenyl group
Receptor Affinity High selectivity for α₂-adrenergic receptors; modulates sympathetic outflow Presumed similar affinity but unconfirmed due to lack of direct data
Pharmacokinetics Bioavailability: 75–95%; Half-life: 12–16 hours Unknown; methyl group may alter metabolism
Clinical Use Hypertension, ADHD, opioid withdrawal No established clinical applications
Side Effects Dry mouth, sedation, rebound hypertension Not reported

Clonidine’s efficacy in reducing blood pressure and heart rate is attributed to its central α₂-agonism, which inhibits norepinephrine release . The dichlorophenyl group enhances receptor binding, whereas the methyl substituent in the target compound may reduce potency or alter distribution .

ST 600 (Flutonidine Hydrochloride: 2-(5-Fluoro-o-toluidino)-2-imidazoline Hydrochloride)

ST 600, another imidazoline analog, features a 5-fluoro-o-toluidino group. Comparative findings from a 1975 study in hypertensive patients :

Parameter ST 600 Clonidine
Antihypertensive Effect Similar reduction in blood pressure Comparable efficacy
Duration of Action 8–12 hours 6–8 hours
Cardiac Output Reduced Reduced
Renal Effects No significant change in renal blood flow or glomerular filtration rate Similar renal stability

ST 600’s prolonged duration suggests that fluorinated substituents may enhance metabolic stability. The target compound’s chloro-methyl group could similarly influence duration but remains unverified .

Naphazoline Hydrochloride (2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride)

Naphazoline, a decongestant, diverges functionally due to its naphthylmethyl substituent:

Property Naphazoline HCl Target Compound
Primary Use Nasal decongestion (α₁-adrenergic vasoconstriction) Hypothesized CNS or cardiovascular effects
Solubility Freely soluble in water; insoluble in acetone Unreported; structural similarity suggests moderate water solubility
Safety Profile Risk of rebound congestion, hypertension with overuse Unknown

Naphazoline’s naphthyl group enhances lipophilicity, favoring local vasoconstriction. The target compound’s smaller aromatic substituent may limit peripheral activity but improve CNS penetration .

Idazoxan Hydrochloride (2-[1,4-Benzodioxan-2-yl]-2-imidazoline Hydrochloride)

Idazoxan, an α₂-adrenergic antagonist, highlights the functional versatility of imidazoline derivatives:

Property Idazoxan HCl Target Compound
Mechanism α₂-receptor antagonism; I₁-imidazoline receptor interaction Presumed α₂-agonism (unconfirmed)
Clinical Applications Research tool for studying receptor subtypes; no therapeutic use Potential investigational drug

Idazoxan’s benzodioxan group enables dual receptor interactions, whereas the target compound’s chloro-methylphenyl group may restrict binding to α₂ subtypes .

Biological Activity

2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is a compound of significant interest in pharmacology, particularly for its potential as an antihypertensive agent. Its structural characteristics, including the imidazoline core and chloro-substituted aromatic amine, contribute to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN3·HCl
  • Structure : The compound features a chloro group at the ortho position relative to the amino group on a methyl-substituted phenyl ring, which is characteristic of imidazoline derivatives.

Research indicates that 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride primarily acts as an agonist at adrenergic receptors, particularly the alpha-2 adrenergic receptors. This interaction leads to:

  • Vasodilation : By modulating adrenergic receptor activity, the compound facilitates vasodilation and lowers blood pressure.
  • Influence on Neurotransmitter Release : It affects neurotransmitter release and receptor sensitivity in the central nervous system, which is crucial for cardiovascular regulation.

Antihypertensive Effects

The compound has demonstrated significant antihypertensive properties in various studies. Its ability to facilitate the vagal cardiodepressor reflex contributes to its hypotensive effects. Comparative studies with other antihypertensive agents suggest that while it shares similarities with clonidine, it may exhibit different potency and side effects.

Case Studies and Research Findings

  • Study on Adrenergic Receptor Modulation :
    • A study assessed the effects of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride on blood pressure regulation in animal models. Results indicated a marked reduction in systolic and diastolic blood pressure, supporting its use as an antihypertensive agent.
  • Comparative Efficacy Study :
    • A comparative study evaluated the efficacy of this compound against other adrenergic agonists. It was found that while it effectively reduced blood pressure, its side effects profile differed from that of clonidine, suggesting potential for safer therapeutic applications.

Summary of Biological Activities

Activity TypeObservations
AntihypertensiveSignificant reduction in blood pressure; modulation of adrenergic receptors
Neurotransmitter InteractionInfluences neurotransmitter release; affects central nervous system pathways
Side EffectsVaries compared to similar compounds (e.g., clonidine)

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride?

  • Methodology : The synthesis typically involves nucleophilic substitution between 2-chloro-3-methylaniline and 2-imidazoline precursors under controlled pH and temperature. Key steps include refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) and purification via recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming product identity using 1H^1H-NMR and FT-IR is critical .
  • Solubility Optimization : The hydrochloride form improves aqueous solubility (freely soluble in water) and stability, making it suitable for biological assays. Adjusting pH (4.0–6.0) and using co-solvents like ethanol can enhance solubility in non-polar systems .

Q. How can researchers verify the purity of the compound post-synthesis?

  • Analytical Techniques :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H^1H-NMR for structural confirmation (e.g., imidazoline ring protons at δ 3.2–3.8 ppm) and FT-IR for functional group analysis (N-H stretching ~3300 cm1 ^{-1 }) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .

Q. What are the primary pharmacological targets of imidazoline derivatives like this compound?

  • Mechanistic Insights : Imidazoline derivatives often target α2_2-adrenergic receptors and imidazoline I1_1 receptors. In vitro assays (e.g., radioligand binding studies using 3H^3H-clonidine) can identify receptor affinity. Functional assays (e.g., cAMP inhibition in cell lines) validate activity .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity be resolved in pharmacological studies?

  • Experimental Design :

  • Cross-Reactivity Screening : Test against a panel of receptors (e.g., serotonin, dopamine) to rule off-target effects.
  • Species-Specific Models : Compare results in human vs. animal tissues (e.g., rat vas deferens for α2_2-adrenergic activity) to address interspecies variability .
  • Dose-Response Curves : Use logarithmic concentrations to distinguish partial agonism vs. full antagonism .

Q. What in vivo models are suitable for studying the hypotensive effects of this compound?

  • Model Selection :

  • Acute Hypotension : Normotensive rats with arterial cannulation for blood pressure monitoring.
  • Chronic Hypertension : Spontaneously hypertensive rats (SHRs) treated orally (5–10 mg/kg/day) for 2–4 weeks.
  • Control Considerations : Include clonidine (α2_2-agonist) as a positive control and yohimbine (α2_2-antagonist) for mechanistic validation .

Q. How can impurities in synthesized batches impact biological activity, and how are they quantified?

  • Impurity Profiling :

  • HPLC-MS : Detect trace impurities (e.g., unreacted aniline precursors) at ppm levels.
  • Toxicological Relevance : Assess impurities using Ames test for mutagenicity and acute toxicity in rodents (LD50_{50} determination) .
    • Mitigation Strategies : Optimize reaction stoichiometry and employ gradient elution in purification .

Q. What advanced techniques elucidate the compound’s stability under physiological conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Metabolite Identification : Use hepatic microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Methodological Notes

  • Cross-Referencing Standards : Always compare analytical data with USP/Ph. Eur. reference standards for imidazoline derivatives (e.g., clonidine hydrochloride) to ensure reproducibility .
  • Data Validation : Replicate experiments across independent labs to address variability in receptor binding assays .

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